molecular formula C10H14N2O2 B2562560 (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid CAS No. 2163983-46-6

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid

Cat. No. B2562560
CAS RN: 2163983-46-6
M. Wt: 194.234
InChI Key: JLRXBWSTCQLDRH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid, also known as MPP, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the regulation of inflammation. By inhibiting COX-2 activity, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid reduces the production of inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has also been extensively studied, and its mechanism of action is well understood. However, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

For the study of (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid include the development of novel drugs based on its structure and the study of its effects on other diseases.

Synthesis Methods

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can be synthesized through a multistep process that involves the reaction of 2-methylpropyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained by the deprotection of the acetyl group using sodium hydroxide.

Scientific Research Applications

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

(E)-3-[2-(2-methylpropyl)pyrazol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRXBWSTCQLDRH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=CC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid

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